Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines can form pyrazole intermediates, which can then be further modified to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, metal-free catalysis) are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Scientific Research Applications
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels . The pyrazole moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with two adjacent nitrogen atoms in a five-membered ring.
Pyrazoline: A partially reduced form of pyrazole.
Indazole: A benzo-derivative of pyrazole with similar biological activities.
Uniqueness
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl (6R)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
VDLYALNDLSQDJG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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